(1-ethyl-1H-pyrazol-5-yl)methanol

Organic Synthesis Medicinal Chemistry Chemical Purity

(1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol. It is primarily utilized as a key building block and intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 1007488-29-0
Cat. No. B1648321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-pyrazol-5-yl)methanol
CAS1007488-29-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CO
InChIInChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
InChIKeyXGSHTTWILBTVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-pyrazol-5-yl)methanol (CAS 1007488-29-0): Procurement Specifications for a Core Pyrazole Scaffold


(1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . It is primarily utilized as a key building block and intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals . The compound features a pyrazole ring substituted with an ethyl group at the N1 position and a hydroxymethyl group at the C5 position. This specific substitution pattern imparts unique steric and electronic properties compared to other N-substituted or regioisomeric pyrazole methanols, influencing its reactivity and the physicochemical profile of downstream derivatives.

(1-Ethyl-1H-pyrazol-5-yl)methanol (CAS 1007488-29-0): Why Substitution with Generic Pyrazole Analogs is Not Advisable


Substituting (1-ethyl-1H-pyrazol-5-yl)methanol with a generic or closely related pyrazole analog is not trivial due to the precise nature of structure-activity relationships (SAR) in drug discovery. The compound's unique combination of an ethyl group at the N1 position and a hydroxymethyl group at the C5 position directly dictates its specific role as a synthetic intermediate. Changes to either the N-alkyl group (e.g., using a methyl or propyl analog) or the position of the hydroxymethyl group (e.g., the 4-yl regioisomer) can lead to significant differences in the physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen-bonding capacity, of the final target molecule . Furthermore, as demonstrated in the context of pyrazole-based kinase inhibitors, the nature of the substituent on the pyrazole ring (e.g., -CH2OH vs. -COOH vs. -CONH2) can drastically alter the compound's binding affinity and inhibitory activity against specific targets, making the selection of the correct intermediate a critical step for project success [1].

(1-Ethyl-1H-pyrazol-5-yl)methanol (CAS 1007488-29-0): A Comparative Analysis of Differentiating Evidence for Scientific Procurement


Evidence Item 1: Regioisomeric Purity: 5-yl vs. 4-yl Hydroxymethyl Pyrazoles

For procurement, the specific isomer is a primary consideration. The target compound is the (1-ethyl-1H-pyrazol-5-yl)methanol isomer. Its regioisomer, (1-ethyl-1H-pyrazol-4-yl)methanol, while structurally similar, is a distinct chemical entity with a different CAS number (905307-04-2). This difference in the substitution pattern on the pyrazole ring is critical as it provides different vectors for molecular elaboration and can result in derivatives with significantly divergent biological activities . The procurement of the incorrect regioisomer would introduce an unintended structural change into a synthetic pathway, potentially leading to inactive compounds or a failed project.

Organic Synthesis Medicinal Chemistry Chemical Purity

Evidence Item 2: Impact of N-Alkyl Substituent on Downstream Biological Activity

While direct data for the standalone target compound is not available, its value as an intermediate is demonstrated by the performance of derivatives. In a study of pyrazole-based inhibitors for salt-inducible kinases (SIK1, SIK2, SIK3), a derivative containing the '1-ethyl-1H-pyrazol-4-yl' group (A_12) showed potent inhibitory activity. For comparison, the corresponding derivative with an N-methyl group (A_21) showed lower activity. Specifically, A_12 exhibited a pIC50 of 8.39, 8.62, and 8.43 for SIK1, SIK2, and SIK3, respectively, whereas A_21 showed pIC50 values of 7.49, 7.95, and 8.36 for the same kinases [1]. This nearly 10-fold difference in potency illustrates the significant impact that the choice of N-alkyl group on the pyrazole scaffold can have on the final compound's activity, underscoring the importance of procuring the specific 1-ethyl intermediate for projects targeting this chemical space.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Evidence Item 3: The Crucial Role of the C5-Substituent on Target Binding Affinity

The identity of the substituent at the C5 position of the pyrazole ring is a major determinant of biological activity. In a series of SIK inhibitors sharing a common core, the derivative with a -CH2OH group (A_12) demonstrated significantly higher potency (pIC50 of 8.39, 8.62, 8.43 for SIK1, SIK2, SIK3) than analogs with other C5 substituents. For example, the -COOH derivative (A_13) showed reduced potency (pIC50 of 7.58, 7.69, 7.91), and the -CONH2 derivative (A_10) showed high potency but with a different overall profile [1]. This quantitative comparison highlights that the hydroxymethyl group is not merely a placeholder; it is a functional moiety that contributes favorably to binding affinity in this chemotype, validating the procurement of (1-ethyl-1H-pyrazol-5-yl)methanol as a strategic building block over analogs with different substituents at the 5-position.

Kinase Inhibition Fragment-Based Drug Discovery Medicinal Chemistry

(1-Ethyl-1H-pyrazol-5-yl)methanol (CAS 1007488-29-0): Recommended Procurement Scenarios Based on Evidence


Scenario 1: Synthesis of Potent SIK Inhibitors for Oncology and Immunology

This is the most evidence-backed application scenario. As shown in Section 3 (Evidence Item 2 and 3), incorporating the 1-ethyl-1H-pyrazol-5-yl group into a larger inhibitor scaffold leads to compounds with single-digit nanomolar potency against salt-inducible kinases (SIK1/2/3) [1]. (1-ethyl-1H-pyrazol-5-yl)methanol serves as a direct precursor to the -CH2OH-substituted pyrazole core found in these potent inhibitors. A scientific user developing SIK inhibitors for therapeutic areas such as inflammation, autoimmunity, or oncology should prioritize this compound as a key intermediate to replicate or improve upon this validated potency.

Scenario 2: Fragment-Based Drug Discovery and Lead Optimization

The quantitative SAR data presented in Section 3 (Evidence Item 3) demonstrates that the -CH2OH group is not a passive linker but an active contributor to target binding affinity. This makes (1-ethyl-1H-pyrazol-5-yl)methanol a valuable fragment-sized building block. Researchers engaged in fragment-based drug discovery (FBDD) or lead optimization can use this compound to specifically explore the binding pocket interactions mediated by the hydroxymethyl group. The data shows a clear advantage over other common C5-substituents like -COOH in the same chemical context, guiding medicinal chemists toward a more promising fragment for their library [1].

Scenario 3: Developing Inhibitors for Other Kinase or Enzyme Targets

Given the prevalence of pyrazoles in kinase inhibitor design (as highlighted in the BindingDB data for related compounds targeting MGAT and ACSS2 [REFS-2, REFS-3]), (1-ethyl-1H-pyrazol-5-yl)methanol is a logical building block for generating novel inhibitors against a wide range of other kinases and enzymes. The quantitative evidence (Section 3, Evidence Item 2) that the N-ethyl group can confer a significant potency advantage over an N-methyl group provides a strong rationale for including this specific analog in a structure-activity relationship (SAR) exploration matrix when optimizing hits from a high-throughput screen. Its unique substitution pattern offers a distinct and underexplored vector for chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.